(3R,5S)-5-Ethylpyrrolidin-3-ol hydrochloride
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Overview
Description
(3R,5S)-5-Ethylpyrrolidin-3-ol hydrochloride is a chiral compound with significant potential in various scientific fields. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound’s unique stereochemistry, with specific R and S configurations at the 3rd and 5th positions respectively, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-Ethylpyrrolidin-3-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Ethylation: Introduction of the ethyl group at the 5th position can be achieved through alkylation reactions using ethyl halides under basic conditions.
Hydroxylation: The hydroxyl group at the 3rd position is introduced via oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate.
Resolution of Enantiomers: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques such as chromatography or crystallization with chiral acids.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-5-Ethylpyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride for chlorination.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane, room temperature.
Reduction: Lithium aluminum hydride, ether, reflux.
Substitution: Thionyl chloride, pyridine, room temperature.
Major Products
Oxidation: 5-Ethylpyrrolidin-3-one.
Reduction: 5-Ethylpyrrolidin-3-amine.
Substitution: 5-Ethyl-3-chloropyrrolidine.
Scientific Research Applications
(3R,5S)-5-Ethylpyrrolidin-3-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological disorders.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its chiral nature.
Mechanism of Action
The mechanism of action of (3R,5S)-5-Ethylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound’s hydroxyl and ethyl groups enable it to form hydrogen bonds and hydrophobic interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-5-Methylpyrrolidin-3-ol hydrochloride: Similar structure but with a methyl group instead of an ethyl group.
(3R,5S)-5-Propylpyrrolidin-3-ol hydrochloride: Similar structure but with a propyl group instead of an ethyl group.
(3R,5S)-5-Isopropylpyrrolidin-3-ol hydrochloride: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
(3R,5S)-5-Ethylpyrrolidin-3-ol hydrochloride is unique due to its specific stereochemistry and the presence of an ethyl group, which can influence its binding affinity and selectivity towards biological targets. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3R,5S)-5-ethylpyrrolidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-2-5-3-6(8)4-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQRMXBUZPYLLL-RIHPBJNCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CN1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C[C@H](CN1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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